N-Cyclohexyl-N-methyl-D-gluconamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

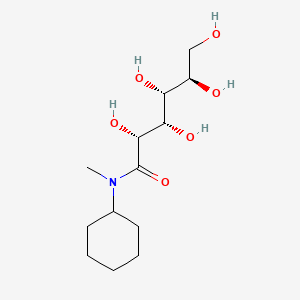

N-Cyclohexyl-N-methyl-D-gluconamide is an organic compound with the molecular formula C13H25NO6 It is characterized by the presence of a cyclohexyl group, a methyl group, and a gluconamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-D-gluconamide typically involves the reaction of cyclohexylamine with methyl-D-gluconate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-D-gluconamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclohexyl-N-methyl-D-gluconamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Cyclohexyl-N-methyl-D-gluconamide include:

- N-Cyclohexyl-N-methyl-D-gluconate

- N-Cyclohexyl-D-gluconamide

- N-Methyl-D-gluconamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-Cyclohexyl-N-methyl-D-gluconamide is a compound of increasing interest in biochemical research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is derived from D-glucose, where the hydroxyl groups are modified to include cyclohexyl and methyl substituents. This modification can influence its interaction with biological molecules, particularly enzymes involved in metabolic pathways.

Enzyme Interaction and Inhibition Studies

Research indicates that N-cyclohexyl derivatives of D-gluconamide exhibit significant interactions with various enzymes. For instance, studies have shown that related compounds can act as competitive inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion:

- Competitive Inhibition : N-cyclohexyl-D-gluconamide has been observed to inhibit α-glucosidase activity, impacting glucose absorption and metabolism. This inhibition is crucial for potential antidiabetic applications as it may help regulate blood sugar levels by slowing down carbohydrate digestion .

Table 1: Inhibition Potency of Various Gluconamides on α-Glucosidase

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| N-Cyclohexyl-D-gluconamide | 45 | Competitive |

| N-Butyl-D-gluconamide | 30 | Competitive |

| D-Gluconamide | 50 | Non-competitive |

Biological Activity in Cellular Models

In vitro studies have demonstrated the potential of this compound to modulate cellular processes. For example, it has been shown to affect glucose metabolism in various cell lines:

- Cellular Uptake and Metabolism : The compound can influence glucose uptake mechanisms, potentially through its interaction with glucose transporters. This effect can lead to altered glycolytic activity, making it a candidate for further investigation in metabolic disorders .

Case Studies and Applications

- Antidiabetic Properties : A study exploring the effects of this compound on diabetic models revealed a reduction in postprandial blood glucose levels when administered alongside carbohydrate-rich meals. This suggests its utility as an adjunct therapy in diabetes management.

- Cancer Research : The compound's ability to inhibit glycolysis may also extend to cancer therapies. By targeting metabolic pathways that are often upregulated in cancer cells, such as those involving hexokinase, this compound could provide a novel approach to cancer treatment .

The biological activity of this compound is believed to stem from its structural similarity to glucose, allowing it to interact with enzymes that recognize glucose analogs. This interaction may lead to competitive inhibition or modulation of enzyme activity, thereby influencing metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N-methyl-D-gluconamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves condensation reactions between gluconic acid derivatives and cyclohexylamine/methylamine. For example, details a related synthesis: phenylglyoxylic acid was condensed with cyclohexylamine using N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in methylene chloride, yielding 69% after purification . Key parameters include:

- Catalyst selection : DMAP enhances acyl transfer efficiency.

- Solvent system : Ethyl acetate/hexane mixtures promote crystallization.

- Temperature : Room temperature minimizes side reactions.

- Data Table :

| Reactants | Catalyst | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Phenylglyoxylic acid + Cyclohexylamine | DCC/DMAP | CH₂Cl₂ | 69% | >95% |

Q. How can spectroscopic and crystallographic methods resolve the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Used to confirm torsion angles (e.g., −129.9° between carbonyl groups in a related compound) and hydrogen-bonding networks (N—H⋯O) that stabilize crystal structures .

- NMR : Compare chemical shifts of D- vs. L-isomers; for example, glucosamine derivatives show distinct anomeric proton signals (δ 4.5–5.5 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-cyclohexyl vs. N-alkyl groups) impact the biological activity of gluconamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : demonstrates that N-glycosyl derivatives with bulky substituents (e.g., dodecyl chains) exhibit enhanced anticancer activity due to improved membrane interaction. Use click chemistry to diversify substituents .

- Assay Design : Test cytotoxicity in multiple cell lines (e.g., HeLa, MCF-7) with controls for solubility (DMSO concentration ≤0.1%) and metabolic interference .

- Data Contradiction Note : Inconsistent results across cell lines may arise from differential glycosidase expression; validate using enzyme inhibition assays .

Q. What strategies resolve contradictory data in crystallographic vs. solution-state conformational analyses of N-substituted gluconamides?

- Methodological Answer :

- Dynamic NMR : Probe solution-state flexibility (e.g., coalescence temperature experiments for rotameric populations) .

- Molecular Dynamics (MD) Simulations : Compare with crystal structures to identify solvent-driven conformational changes .

- Case Study : In , the solid-state torsion angle (−129.9°) diverged from solution-phase models; MD simulations reconciled this by identifying solvent-induced torsional strain .

Q. How can glycan-specific analytical techniques (e.g., HILIC-UPLC) be adapted for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Deproteinize using methanol precipitation; derivatize with 2-naphthol for enhanced UV detection .

- Chromatographic Conditions :

- Column : ZIC-HILIC (150 × 2.1 mm, 3.5 µm).

- Mobile Phase : Acetonitrile/ammonium formate gradient .

- Validation : Spike recovery assays (85–115%) and LOQ ≤1 ng/mL .

Q. Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in gluconamide bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- Error Reporting : Use ±SEM for n ≥ 3 biological replicates; for n < 5, report individual data points per NIH guidelines .

- Contradiction Management : If IC₅₀ varies >2-fold between labs, re-evaluate assay conditions (e.g., serum content, passage number) .

Q. How can hydrogen-bonding motifs in crystal structures inform the design of stable gluconamide formulations?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 384–385 K in ) with hydrogen-bond density .

- Excipient Screening : Use co-crystallization agents (e.g., cyclodextrins) that mimic intermolecular N—H⋯O interactions .

Properties

CAS No. |

93804-57-0 |

|---|---|

Molecular Formula |

C13H25NO6 |

Molecular Weight |

291.34 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-cyclohexyl-2,3,4,5,6-pentahydroxy-N-methylhexanamide |

InChI |

InChI=1S/C13H25NO6/c1-14(8-5-3-2-4-6-8)13(20)12(19)11(18)10(17)9(16)7-15/h8-12,15-19H,2-7H2,1H3/t9-,10-,11+,12-/m1/s1 |

InChI Key |

NWATXGCIDLHPGR-WISYIIOYSA-N |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.